

# 2-Chloro-4-phenylphenol molecular weight and formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-Chloro-4-phenylphenol

Cat. No.: B167023

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## An In-depth Technical Guide to 2-Chloro-4-phenylphenol

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-Chloro-4-phenylphenol**, along with a plausible synthetic pathway and analytical methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

## Core Properties of 2-Chloro-4-phenylphenol

**2-Chloro-4-phenylphenol** is a biphenyl compound known for its antimicrobial properties.<sup>[1]</sup> It belongs to the family of chlorophenols and has applications in disinfectants and as a preservative agent.<sup>[1][2]</sup> The key identifiers and physicochemical properties of **2-Chloro-4-phenylphenol** are summarized in the table below.

Property	Value	Source
Molecular Formula	C12H9ClO	[1][3][4][5][6]
Molecular Weight	204.65 g/mol	[1][3][4][7]
IUPAC Name	2-chloro-4-phenylphenol	[3][6]
CAS Number	92-04-6	[3][5][6][7]
Synonyms	4-Phenyl-2-chlorophenol, Dowicide 4, o-Chloro-p-phenylphenol	[3][7]
Boiling Point	322 °C	[1]
Flash Point	77 °C	[1]
Appearance	White crystalline substance	[2]
Solubility	Limited solubility in water; soluble in organic solvents like ethanol, DMSO, and acetone. [2]	

## Synthesis of 2-Chloro-4-phenylphenol: A Proposed Experimental Protocol

While specific, detailed experimental protocols for the synthesis of **2-Chloro-4-phenylphenol** are not readily available in the provided search results, a plausible synthetic route can be inferred from the synthesis of structurally similar compounds, such as the chlorination of other phenolic compounds.[8][9][10] The proposed synthesis involves the selective ortho-chlorination of 4-phenylphenol.

Reaction: Chlorination of 4-phenylphenol

Materials:

- 4-phenylphenol (p-phenylphenol)

- Chlorinating agent (e.g., sulfuryl chloride,  $\text{SO}_2\text{Cl}_2$ )[9][10]
- Lewis acid catalyst (e.g., anhydrous aluminum chloride,  $\text{AlCl}_3$ )[9][10]
- Diaryl sulfide (e.g., diphenyl sulfide) as part of the catalyst system[10]
- Inert solvent (e.g., dichloromethane)[9]

#### Procedure:

- In a reaction vessel suitable for chlorination, dissolve 4-phenylphenol in an inert solvent such as dichloromethane.
- Add the catalyst system, consisting of a Lewis acid like anhydrous  $\text{AlCl}_3$  (0.1-10% by weight) and a diaryl sulfide (0.1-10% by weight).[10]
- Cool the reaction mixture to a controlled temperature, for instance, 0-5°C, using an ice bath.[9]
- Slowly add the chlorinating agent, such as sulfuryl chloride (1.0-1.1 molar equivalents), to the reaction mixture while maintaining a low temperature to control the reaction rate and selectivity.[9]
- After the addition is complete, allow the reaction to stir at room temperature and monitor its progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[9]
- Upon completion of the reaction, quench the reaction by carefully adding water.[9]
- Perform a work-up by separating the organic layer, washing it with brine, and drying it over an anhydrous drying agent like sodium sulfate.[9]
- Finally, purify the crude product by removing the solvent under reduced pressure and then using techniques such as recrystallization or column chromatography to obtain pure **2-Chloro-4-phenylphenol**.[8]

## Analytical Methodology: Gas Chromatography (GC)

The analysis of phenolic compounds like **2-Chloro-4-phenylphenol** can be effectively performed using gas chromatography, as outlined in methods such as EPA Method 8041A for phenols.[11]

#### Instrumentation:

- A gas chromatograph equipped with a capillary column and a suitable detector, such as a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD).[11][12] A mass spectrometer (MS) can also be used for enhanced selectivity and identification.[12]
- A non-polar capillary column, such as a DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice.[12]

#### Procedure:

- Sample Preparation: Prepare a stock solution of the **2-Chloro-4-phenylphenol** reference standard in a suitable solvent like methylene chloride. Create a series of calibration standards by serially diluting the stock solution. For sample analysis, extract the analyte from the sample matrix using an appropriate technique, such as liquid-liquid extraction with methylene chloride.[12]
- GC Conditions:
  - Oven Temperature Program: An initial temperature of 80°C, held for 1 minute, followed by a ramp up to 280°C at a rate of 10°C/min, with a final hold for 5 minutes.[12]
  - Injector and Detector Temperatures: Set the injector temperature to an appropriate value for sample vaporization and the detector temperature to around 300°C for an FID or 320°C for an ECD.[12]
  - Carrier Gas: Use an inert gas like helium or nitrogen with a constant flow rate, for example, 1.2 mL/min.[12]
  - Injection Mode: A splitless injection is often used for trace analysis.[12]
- Analysis: Inject the prepared standards and samples into the gas chromatograph. The retention time of the analyte in the sample is compared to that of the standards for

identification. Quantification is achieved by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.

## Visualizing the Synthesis Workflow

The following diagram illustrates a plausible workflow for the synthesis of **2-Chloro-4-phenylphenol**.



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Caption: A proposed workflow for the synthesis of **2-Chloro-4-phenylphenol**.

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### Contact

Address: 3281 E Guasti Rd

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